molecular formula C11H9FN2O B12854835 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole

Cat. No.: B12854835
M. Wt: 204.20 g/mol
InChI Key: HNXITQYAAUVAFJ-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a bicyclic heterocyclic compound featuring a fused pyrrolo-isoxazole scaffold substituted with a 4-fluorophenyl group. This structure combines the aromaticity of the phenyl ring with the rigidity of the fused bicyclic system, which may influence its physicochemical and biological properties. The compound has been cataloged by CymitQuimica as a secondary amine derivative (Ref: 10-F769714), though its commercial availability is currently discontinued .

Properties

Molecular Formula

C11H9FN2O

Molecular Weight

204.20 g/mol

IUPAC Name

3-(4-fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d][1,2]oxazole

InChI

InChI=1S/C11H9FN2O/c12-8-3-1-7(2-4-8)11-9-5-13-6-10(9)15-14-11/h1-4,13H,5-6H2

InChI Key

HNXITQYAAUVAFJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CN1)ON=C2C3=CC=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole typically involves cycloaddition reactions. One common method is the [3+2] cycloaddition of nitrile oxides with alkenes or alkynes. This reaction can be catalyzed by various metal catalysts such as copper (I) or ruthenium (II), but metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Table 1: Substituent and Activity Comparison

Compound Substituents Biological Activity Synthesis Method
3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole 4-Fluorophenyl Not reported (discontinued) Likely nitrile oxide-alkyne cycloaddition
5-(4-Chlorophenyl)-6-isopropyl-5,6-dihydro-4H-pyrrolo[3,4-c]isoxazole 4-Chlorophenyl, isopropyl Fungicidal (plant pathogens) Intramolecular nitrile oxide-alkyne cycloaddition
  • Steric Effects : The isopropyl group in the chlorophenyl analog introduces steric bulk, which may hinder molecular packing or enhance hydrophobic interactions in biological targets.

Crystallographic and Conformational Differences

The chlorophenyl-isopropyl analog crystallizes in an 8-membered fused bicyclic system with a dihedral angle of 25.0° between the phenyl ring and the bicyclic core, facilitating columnar stacking via C–H···π interactions .

Comparison with Pyrrolo-Oxazine Derivatives

describes a structurally distinct fluorophenyl-substituted pyrrolo-oxazine compound. While both share the 4-fluorophenyl substituent, the oxazine ring introduces an oxygen atom and an additional epoxy group, significantly altering polarity and hydrogen-bonding capacity. Such differences may render the oxazine derivative more suitable for applications requiring enhanced solubility or metabolic stability .

Biological Activity

3-(4-Fluorophenyl)-5,6-dihydro-4H-pyrrolo[3,4-d]isoxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, focusing on its anticancer effects, mechanisms of action, and other pharmacological activities.

  • Molecular Formula : C11H9FN2O
  • Molecular Weight : 204.20 g/mol
  • Density : 1.3 g/cm³
  • Boiling Point : 377.3 °C
  • LogP : 0.40

These properties suggest that the compound is a stable organic molecule with potential for diverse biological interactions.

Antitumor Activity

Research indicates that isoxazole derivatives, including pyrrolo[3,4-d]isoxazoles, exhibit notable antitumor activity. A study conducted on various derivatives demonstrated that compounds with similar structures showed significant cytotoxicity against cancer cell lines such as colorectal carcinoma (HCT-116) and prostate cancer (PC3) .

CompoundIC50 (µM)Cell Line
56.3HCT-116
118.2HCT-116
145.1HCT-116
418.1PC3

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

The mechanisms underlying the anticancer activity of pyrrolo[3,4-d]isoxazoles are multifaceted:

  • Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by modulating the expression of critical apoptotic genes such as Bcl-2 and Bax .
  • Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest at various phases, contributing to their cytotoxic effects .
  • Selective Cytotoxicity : Many derivatives exhibit selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects in therapeutic applications .

Other Pharmacological Activities

In addition to antitumor effects, pyrrolo[3,4-d]isoxazoles have been investigated for other biological activities:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various microbial strains.
  • Anti-inflammatory Effects : The compounds may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
  • Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant effects, although further research is needed to confirm these findings .

Case Studies and Research Findings

A significant body of research supports the biological activity of pyrrolo[3,4-d]isoxazole derivatives:

  • Cytotoxicity Study : A recent study evaluated the cytotoxicity of several derivatives against HCT-116 and PC3 cells using the MTT assay. It was found that certain compounds demonstrated better activity than the standard drug 5-fluorouracil .
  • Gene Expression Analysis : In HL-60 cells treated with specific isoxazole derivatives, a decrease in Bcl-2 expression and an increase in p21^WAF-1 levels were observed, indicating a mechanism involving both apoptosis and cell cycle regulation .

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